molecular formula C7H2ClF3N2S B13944104 2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine

2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine

Cat. No.: B13944104
M. Wt: 238.62 g/mol
InChI Key: LANOSIZECSHDGI-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of both chlorine and trifluoromethyl groups in the molecule enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivativeThe final step involves the formation of the thiazole ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: Formation of additional rings through cyclization.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridines with different substituents, such as:

Uniqueness

2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H2ClF3N2S

Molecular Weight

238.62 g/mol

IUPAC Name

2-chloro-5-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H2ClF3N2S/c8-6-12-3-1-2-4(7(9,10)11)13-5(3)14-6/h1-2H

InChI Key

LANOSIZECSHDGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)Cl)C(F)(F)F

Origin of Product

United States

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